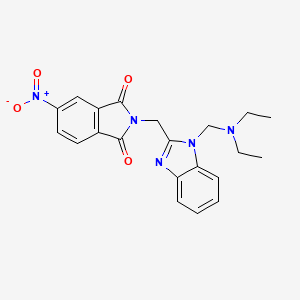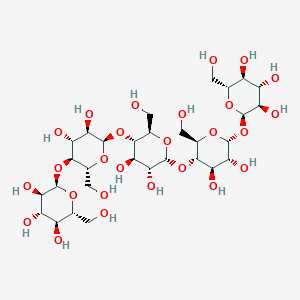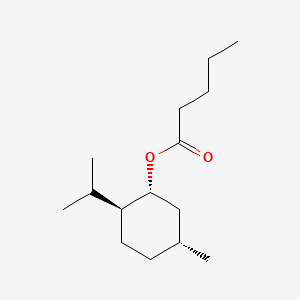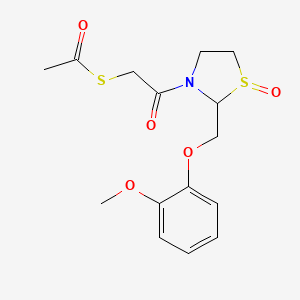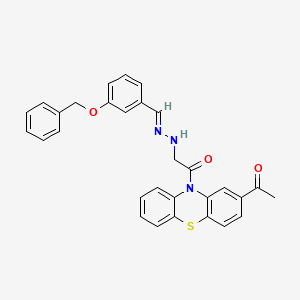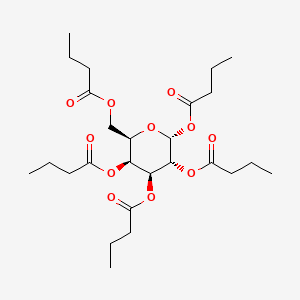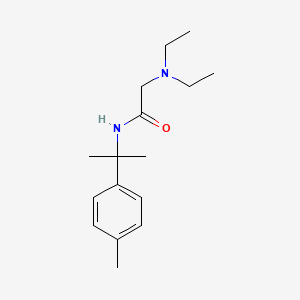
Acetamide, 2-(diethylamino)-N-(alpha,alpha,p-trimethylbenzyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(diethylamino)-N-(alpha,alpha,p-trimethylbenzyl)- is a complex organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(alpha,alpha,p-trimethylbenzyl)- typically involves the reaction of 2-(diethylamino)acetamide with alpha,alpha,p-trimethylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are common in substitution reactions.
Major Products
Oxidation: N-oxides of the diethylamino group.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or reagent in biochemical assays.
Industry: Could be used in the manufacture of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study and characterization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(alpha,alpha,p-trimethylbenzyl)-: Lacks the diethylamino group.
Acetamide, 2-(diethylamino)-: Lacks the trimethylbenzyl group.
Benzamide derivatives: Similar structure but with a benzamide core instead of acetamide.
Uniqueness
Acetamide, 2-(diethylamino)-N-(alpha,alpha,p-trimethylbenzyl)- is unique due to the presence of both the diethylamino and trimethylbenzyl groups, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
91793-43-0 |
|---|---|
Molekularformel |
C16H26N2O |
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
2-(diethylamino)-N-[2-(4-methylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C16H26N2O/c1-6-18(7-2)12-15(19)17-16(4,5)14-10-8-13(3)9-11-14/h8-11H,6-7,12H2,1-5H3,(H,17,19) |
InChI-Schlüssel |
CRLAXTNDRBGCCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)NC(C)(C)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


